
5-(azepan-1-yl)-2-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepan-1-yl)-2-chloroaniline, also known as 5-AC, is a chemical compound with a wide range of applications in scientific research, drug development, and other areas. It is a colorless, crystalline solid with a low melting point and a faint, sweet odor. 5-AC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as an intermediate in the synthesis of other compounds and as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-(azepan-1-yl)-2-chloroaniline is not well understood. However, it is believed that the compound acts as an electron acceptor in certain reactions, which can affect the reactivity of the reaction. Additionally, this compound is believed to act as an inhibitor of certain enzymes, which can affect the rate of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can affect the metabolism of certain compounds, such as drugs and hormones. Additionally, this compound is believed to have a mild sedative effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(azepan-1-yl)-2-chloroaniline in lab experiments is its low cost and availability. Additionally, the compound is relatively easy to synthesize and can be used in a variety of reactions. However, the compound is volatile and can be toxic if inhaled or ingested, so it should be handled with care.
Zukünftige Richtungen
There are numerous potential future directions for the use of 5-(azepan-1-yl)-2-chloroaniline in scientific research. These include its use in the synthesis of new compounds, the development of new drugs and agrochemicals, and the exploration of its potential biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(azepan-1-yl)-2-chloroaniline is a straightforward process that involves the reaction of aniline with 2-chloroacetyl chloride in the presence of an acid catalyst. The reaction is usually carried out in a mixture of ethanol and water at a temperature of 80-85°C. The reaction is typically complete in 2-3 hours. The product is then isolated by filtration and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(azepan-1-yl)-2-chloroaniline has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers, dyes, and pigments. In addition, this compound is used in the synthesis of organic compounds and as a starting material for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)-2-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-6-5-10(9-12(11)14)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSYRDFNPNIQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)
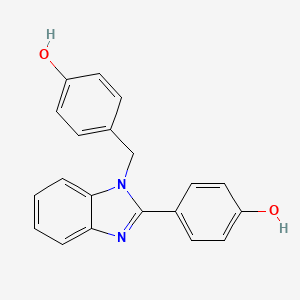
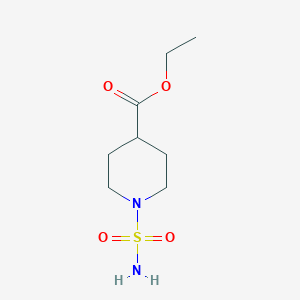
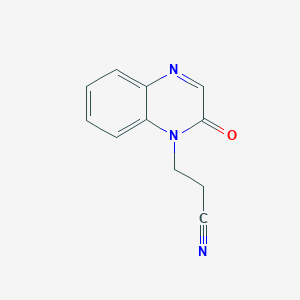
![2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6613254.png)
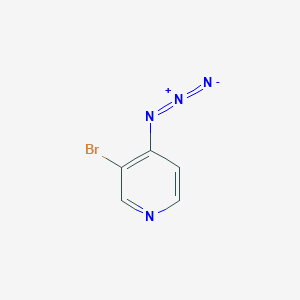
![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)

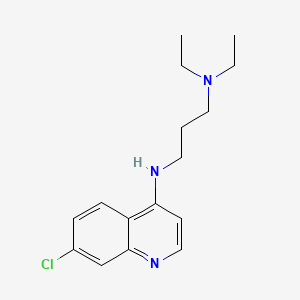
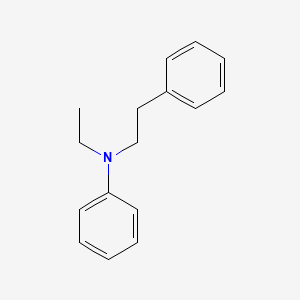
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)

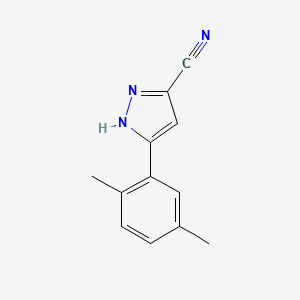
![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)